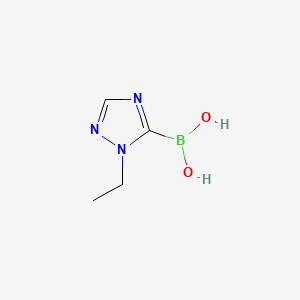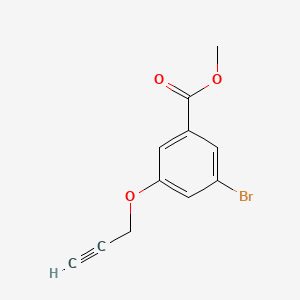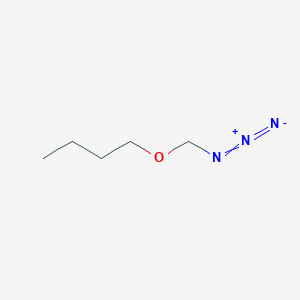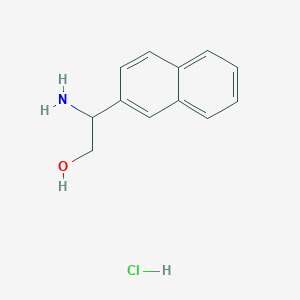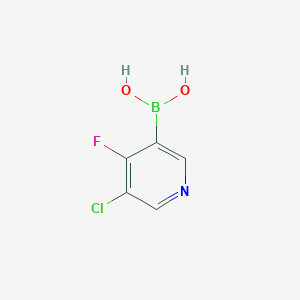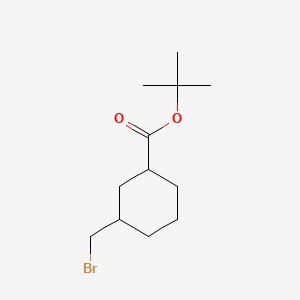
2-Chloro-6-nitrobenzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a sulfonic acid group. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-6-nitrobenzene-1-sulfonic acid can be synthesized through a multi-step process involving the chlorination, nitration, and sulfonation of benzene derivatives. The typical synthetic route includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to form chlorobenzene.
Nitration: Chlorobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 2-chloronitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-Chloro-6-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and sulfonic acid), the compound is less reactive towards electrophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2) under basic conditions.
Common Reagents and Conditions
Halogenation: Chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Sulfur trioxide (SO3) in sulfuric acid (H2SO4).
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Major Products Formed
Reduction: 2-Chloro-6-aminobenzene-1-sulfonic acid.
Nucleophilic Substitution: 2-Hydroxy-6-nitrobenzene-1-sulfonic acid or 2-Amino-6-nitrobenzene-1-sulfonic acid.
科学研究应用
2-Chloro-6-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用机制
The mechanism of action of 2-chloro-6-nitrobenzene-1-sulfonic acid involves its reactive functional groups:
Electrophilic Sites: The nitro and sulfonic acid groups create electrophilic sites on the benzene ring, making it susceptible to nucleophilic attack.
Nucleophilic Sites: The chlorine atom can act as a leaving group in nucleophilic substitution reactions.
Molecular Targets: The compound can interact with nucleophiles such as amino acids in proteins, leading to potential enzyme inhibition or modification of protein function.
相似化合物的比较
2-Chloro-6-nitrobenzene-1-sulfonic acid can be compared with other similar compounds:
2-Nitrobenzene-1-sulfonic acid: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
4-Chloro-2-nitrobenzene-1-sulfonic acid: The position of the chlorine and nitro groups affects the compound’s reactivity and the types of reactions it undergoes.
2-Chloro-4-nitrobenzene-1-sulfonic acid: Similar to this compound but with different positional isomerism, leading to variations in chemical behavior.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
属性
分子式 |
C6H4ClNO5S |
|---|---|
分子量 |
237.62 g/mol |
IUPAC 名称 |
2-chloro-6-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4ClNO5S/c7-4-2-1-3-5(8(9)10)6(4)14(11,12)13/h1-3H,(H,11,12,13) |
InChI 键 |
BOWKBKALTUJMTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


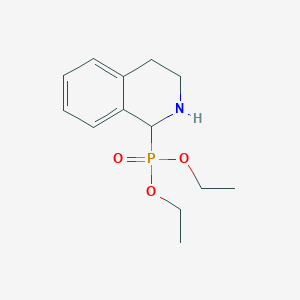

![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)

![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)

